9,10-Bis(3,5-dihydroxyphenyl)anthracene

Vue d'ensemble

Description

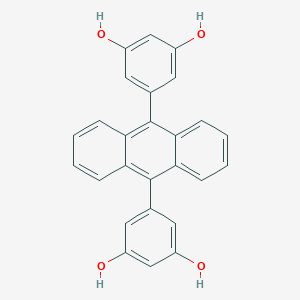

9,10-Bis(3,5-dihydroxyphenyl)anthracene: is an organic compound with the molecular formula C26H18O4. It is known for its unique structure, which consists of an anthracene core substituted with two 3,5-dihydroxyphenyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene typically involves a multi-step process. One common method includes the condensation of anthracene-9,10-dione with 3,5-dihydroxybenzaldehyde in the presence of a base, followed by reduction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Photo-Oxidation to Endoperoxides

This compound undergoes photo-oxidation under UV irradiation, forming 9,10-endoperoxides. The reaction proceeds via a [4+2] cycloaddition with molecular oxygen :

Mechanism :

-

Anthracene’s conjugated π-system reacts with singlet oxygen () to form an endoperoxide bridge.

-

The reaction is reversible under thermal conditions (∼100°C), regenerating the parent compound .

Key Observations :

-

Complete conversion of anthracene to endoperoxide occurs within 2 hours under UV light .

-

NMR analysis confirms structural changes: disappearance of anthracene proton signals and appearance of endoperoxide-specific resonance at 84.5 ppm .

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s brominated derivatives participate in palladium-catalyzed coupling reactions. For example:

Reaction Setup :

-

Substrate: 9,10-bis(3-bromo-2,4-dimethoxyphenyl)anthracene .

-

Catalyst: Bis(benzonitrile)palladium(II) dichloride and tri(tert-butyl)phosphine .

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Solvent | Dry DMF |

| Reaction Time | 24 hours |

| Yield | 56% (anthrylboronic acid synthesis) |

Product : 9,10-bis[5-(anthracen-9-yl)-2,4-dimethoxyphenyl]anthracene, a highly conjugated polyaromatic hydrocarbon with low solubility .

Hydrogen-Bonding Interactions

The hydroxyl groups enable hydrogen bonding with electron-deficient molecules, enhancing stability in supramolecular assemblies:

Key Applications :

-

Organic semiconductors: Stabilizes charge-transfer complexes in OLEDs.

-

Self-assembly: Forms ordered structures with bipyridine derivatives through O–H···N interactions.

Table: Hydrogen-Bonding Partners

| Partner Molecule | Interaction Type | Application |

|---|---|---|

| Bipyridine bases | O–H···N | Molecular electronics |

| Metal ions | O–H···Metal coordination | Sensor materials |

Electrophilic Aromatic Substitution

The anthracene core undergoes substitution at the 9,10-positions, while the dihydroxyphenyl rings participate in regioselective reactions:

Example Reaction :

-

Bromination : Reacts with -bromosuccinimide (NBS) in dichloromethane to form mono- or di-brominated derivatives, depending on stoichiometry .

Regioselectivity :

-

Anthracene positions (9,10) are more reactive than substituted phenyl rings due to electron density distribution.

-

Para positions on dihydroxyphenyl groups are favored for electrophilic attack.

Acid-Catalyzed Demethylation

Methoxy-protected precursors convert to the final dihydroxy product under acidic conditions :

Procedure :

-

Reflux with hydriodic acid (50 wt%) and phosphinic acid in acetic acid .

-

Yield : 54% for 9,10-bis(2,4-dimethoxyphenyl)anthracene demethylation .

Oxidation-Reduction Behavior

The anthracene moiety exhibits redox activity:

Cyclic Voltammetry Data :

| Process | Potential (V vs. SCE) |

|---|---|

| Oxidation | +1.2 |

| Reduction | -1.8 |

This bifunctional redox activity makes it suitable for energy storage materials.

Applications De Recherche Scientifique

Chemical Applications

1.1 Organic Semiconductors

BDHA is primarily utilized as a building block in the synthesis of organic semiconductors. Its anthracene core, substituted with hydroxyl groups, enhances its electronic properties, making it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : BDHA exhibits excellent photoluminescence properties, which are essential for efficient light emission in OLEDs. The presence of hydroxyl groups allows for better intermolecular interactions and stability under operational conditions.

- Organic Photovoltaic Cells : The compound's ability to facilitate charge transfer makes it a valuable component in organic photovoltaic systems, improving energy conversion efficiencies.

1.2 Charge Transfer Complexes

Research has demonstrated that BDHA can form charge-transfer (CT) complexes with various electron acceptors. For instance, a study highlighted the formation of a chiral CT complex between BDHA and viologen derivatives, showcasing its potential in supramolecular chemistry and materials design . These complexes can exhibit unique optical properties that can be exploited in sensors and advanced materials.

Biological Applications

While specific biological applications of BDHA are less documented compared to its chemical uses, compounds with similar structures have been investigated for their potential health benefits:

- Antioxidant Properties : Hydroxyl groups present in BDHA may confer antioxidant capabilities, which can be beneficial in mitigating oxidative stress in biological systems.

- Anticancer Activity : Similar phenolic compounds have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells.

Material Science

BDHA's unique chemical structure allows it to participate in various chemical reactions:

- Synthesis of Advanced Materials : Its reactivity makes it a candidate for developing new materials with tailored properties for flexible electronics and advanced coatings.

- Fluorescence Spectroscopy : BDHA has been employed to study fluorescence properties and changes upon interaction with guest molecules, which is crucial for sensor development.

Charge Transfer Complex Formation

A notable study investigated the complexation behavior of BDHA with viologen derivatives. The researchers found that the chiral nature of the resulting CT complex could be influenced by the steric and electronic interactions during crystallization processes. This finding has implications for designing materials with specific optical characteristics .

Photostability Research

Another significant area of research involves the photostability of BDHA-based materials. Studies have shown that BDHA exhibits remarkable stability under UV irradiation compared to other anthracene derivatives, making it suitable for applications where durability against light exposure is critical .

Mécanisme D'action

The mechanism of action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene in electronic applications involves its ability to transport charge efficiently due to its conjugated system. The phenolic groups can participate in hydrogen bonding, which can influence the material’s properties in solid-state applications . In biological systems, similar compounds may interact with cellular targets through redox reactions and hydrogen bonding .

Comparaison Avec Des Composés Similaires

9,10-Diphenylanthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

9,10-Bis(4-hydroxyphenyl)anthracene: Similar structure but with hydroxyl groups in different positions, affecting its electronic properties.

Uniqueness: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is unique due to the specific positioning of the hydroxyl groups, which enhances its reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring precise electronic and photonic properties .

Activité Biologique

9,10-Bis(3,5-dihydroxyphenyl)anthracene (commonly referred to as 9,10-DHPA) is a synthetic organic compound with the molecular formula C26H18O4. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and photochemistry. This article explores the biological activity of 9,10-DHPA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H18O4

- CAS Number : 153715-08-3

- Structure : The compound features an anthracene core substituted with two 3,5-dihydroxyphenyl groups.

The biological activity of 9,10-DHPA can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer.

- Antitumor Activity : Research indicates that derivatives of anthracene compounds exhibit significant antitumor effects. For instance, studies have shown that similar anthracene derivatives can modulate glucocorticoid receptors and influence cell proliferation and apoptosis in cancer cells .

- Photostability and Luminescence : 9,10-DHPA has been studied for its luminescent properties when irradiated. It shows improved photostability compared to other anthracene derivatives under UV light exposure .

Antitumor Effects

A notable study investigated the antitumor activity of 9,10-DHPA using various human tumor types in vitro. The results indicated a broad spectrum of antitumor effects against several cancer types including breast, ovarian, and lung cancers. However, no significant activity was observed against colorectal cancer .

Case Study: In Vivo Efficacy

In a phase II clinical trial involving anthracene derivatives similar to 9,10-DHPA, researchers aimed to evaluate their efficacy in treating metastatic colorectal carcinoma. Although the study did not yield complete or partial responses in patients, it provided valuable insights into the pharmacodynamics and safety profiles of such compounds .

Data Table: Biological Activities of 9,10-DHPA

Propriétés

IUPAC Name |

5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBBWVMITMIXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453237 | |

| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153715-08-3 | |

| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.